Cas no 2111411-93-7 (2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine)

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine
- Z2572699859
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- MDL: MFCD32679100
- インチ: 1S/C9H5BrFN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H
- InChIKey: UUZQGOYBQFKXBU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1N=CC=C(N=1)F
計算された属性
- 精确分子量: 252.96509 g/mol
- 同位素质量: 252.96509 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 254.06
- XLogP3: 2
- トポロジー分子極性表面積: 38.7
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3250719-1.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-3250719-5.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
Enamine | EN300-3250719-1g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 1g |
$1357.0 | 2023-09-04 | |
Enamine | EN300-3250719-5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 5g |
$3935.0 | 2023-09-04 | |
Enamine | EN300-3250719-10g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 10g |
$5837.0 | 2023-09-04 | |
Aaron | AR028ZG9-1g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 1g |
$1891.00 | 2025-02-17 | |
Aaron | AR028ZG9-100mg |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 100mg |
$672.00 | 2025-02-17 | |
Enamine | EN300-3250719-0.5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 0.5g |
$1058.0 | 2025-03-18 | |
Enamine | EN300-3250719-2.5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-3250719-10.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 |
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidineに関する追加情報
Introduction to 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine (CAS No. 2111411-93-7) in Modern Chemical Biology and Medicinal Chemistry
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine, identified by the chemical identifier CAS No. 2111411-93-7, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic molecule, featuring both bromine and fluorine substituents, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and therapeutic development. The presence of a pyridine ring linked to a pyrimidine moiety creates a scaffold that is highly conducive to further functionalization, making it a valuable intermediate in synthetic chemistry.
The compound's unique structural attributes—specifically the 5-bromopyridin-2-yl and 4-fluoropyrimidine components—endow it with distinct electronic and steric properties. These characteristics are instrumental in modulating its interactions with biological targets, thereby opening avenues for the design of novel pharmacophores. In recent years, the pharmaceutical industry has increasingly recognized the importance of such multifunctional molecules in addressing complex diseases, particularly in oncology and inflammatory disorders.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine. These methodologies allow researchers to predict binding affinities and metabolic stabilities with unprecedented accuracy, streamlining the drug discovery pipeline. The compound's fluorine substituent, for instance, is well-known for its ability to enhance binding affinity through dipole-dipole interactions and halogen bonding, while the bromine atom provides a handle for further chemical modifications via cross-coupling reactions.
In the context of medicinal chemistry, 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine has been explored as a key intermediate in the synthesis of kinase inhibitors, which are pivotal in targeting aberrant signaling pathways implicated in cancer. The pyrimidine core is particularly relevant here, as it mimics ATP or other natural substrates, thereby facilitating tight binding to enzyme active sites. Notably, several studies have demonstrated the efficacy of pyrimidine-based inhibitors in preclinical models, underscoring their therapeutic potential.
The bromine atom at the 5-position of the pyridine ring serves as an excellent site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of diverse aryl or heteroaryl groups, expanding the structural diversity of derived compounds. Similarly, the fluorine at the 4-position of the pyrimidine ring can be leveraged for selective modifications or for enhancing pharmacokinetic properties such as bioavailability and metabolic stability.
One notable application of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes, including cell signaling and immune responses. Small-molecule disruptors of these interactions have emerged as a promising therapeutic strategy, yet their development remains challenging due to the lack of suitable binding scaffolds. The rigid bicyclic structure of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine provides an ideal platform for designing molecules that can effectively interfere with PPIs.
Recent research has also highlighted the compound's potential in immunotherapy. Pyrimidine derivatives have been shown to modulate immune checkpoints, thereby enhancing anti-tumor responses. For example, compounds structurally related to 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine have demonstrated ability to inhibit immune checkpoint receptors such as PD-L1 or CTLA-4, either alone or in combination with other immunomodulatory agents. Such findings align with broader trends in oncology toward immunooncology approaches.
The synthesis of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine typically involves multi-step procedures starting from commercially available precursors like 5-bromo-pyridine and 4-fluoro-pyrimidine. Advanced synthetic methodologies, including transition-metal catalysis and flow chemistry, have been employed to improve yields and reduce environmental impact. These innovations are critical in ensuring sustainable production practices within the pharmaceutical industry.
The compound's physicochemical properties also make it an attractive candidate for formulation development. Its solubility profile can be fine-tuned through structural modifications introduced at later stages of synthesis. Additionally, its stability under various storage conditions ensures that it remains viable for both preclinical studies and potential clinical trials.
Looking ahead, continued exploration of 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine is expected to yield novel therapeutics with broad therapeutic applications. Collaborative efforts between academia and industry will be essential in translating these findings into clinical reality. As computational tools become more sophisticated and high-throughput screening technologies advance, compounds like this are likely to play an increasingly central role in drug discovery initiatives worldwide.
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